molecular formula C17H23N5OS B6472427 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine CAS No. 2640974-63-4

4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B6472427
CAS No.: 2640974-63-4
M. Wt: 345.5 g/mol
InChI Key: IFGPCUGNHRUWRY-UHFFFAOYSA-N
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Description

4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is a useful research compound. Its molecular formula is C17H23N5OS and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.16233155 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition with significant selectivity for PKB over the closely related kinase PKA . It binds to PKB, inhibiting its activity and thereby disrupting the PI3K signaling pathway .

Biochemical Pathways

The inhibition of PKB affects the PI3K signaling pathway . This pathway is involved in cell proliferation and survival, and its disruption can lead to a decrease in these processes . The compound’s action on PKB also affects several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, which are involved in proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variations in the linker group between the piperidine and the lipophilic substituent have been identified as a way to create potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound can lead to a decrease in cell proliferation and survival, as well as changes in protein translation and cell cycle progression . In addition, it has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-20-6-4-14-15(20)18-12-19-16(14)22-5-2-3-13(11-22)17(23)21-7-9-24-10-8-21/h4,6,12-13H,2-3,5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGPCUGNHRUWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.